5-Hydroxy-2-aminotetralin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,12H,4-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBNLLGXUCCYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915544 | |
| Record name | 6-Amino-5,6,7,8-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94425-22-6 | |
| Record name | 5-Hydroxy-2-aminotetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094425226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-5,6,7,8-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Stereochemical Investigations of 5 Hydroxy 2 Aminotetralin
Diverse Chemical Synthesis Pathways
The construction of the 5-hydroxy-2-aminotetralin scaffold can be achieved through various synthetic routes, often starting from readily available naphthalene (B1677914) derivatives. These methods focus on the efficient and controlled introduction of the key functional groups onto the tetralin core.
Total Synthesis Approaches and Methodological Innovations
The total synthesis of this compound and its N-alkylated derivatives frequently commences with a precursor that already contains the oxygen functionality at the desired 5-position, typically as a methoxy (B1213986) group for protection and directing effects. A common and well-established starting material is 1,6-dimethoxynaphthalene (B30794).
A representative synthetic scheme involves the following key transformations researchgate.net:
Birch Reduction: The synthesis often begins with the Birch reduction of 1,6-dimethoxynaphthalene to yield 5-methoxy-2-tetralone (B30793). This step is crucial for establishing the tetralin core.
Reductive Amination: The resulting 5-methoxy-2-tetralone serves as a key intermediate. It undergoes reductive amination to introduce the amino group at the C2 position. This can be achieved using various reagents, including aqueous ammonia (B1221849) over Raney Nickel under a hydrogen atmosphere or with specific amines and a reducing agent like sodium cyanoborohydride researchgate.net.
Demethylation: The final step to obtain this compound is the demethylation of the methoxy group. This is commonly accomplished using strong Lewis acids such as boron tribromide researchgate.net.
Methodological innovations in this field have focused on improving the efficiency and stereoselectivity of the synthesis. Chemoenzymatic approaches, for instance, have emerged as powerful tools, combining the selectivity of enzymes with the versatility of chemical reactions to afford the target compounds in high yield and enantiomeric purity.
| Synthetic Approach | Starting Material | Key Intermediates | Key Reactions | Final Product |
| Classical Total Synthesis | 1,6-Dimethoxynaphthalene | 5-Methoxy-2-tetralone, 5-Methoxy-2-aminotetralin | Birch Reduction, Reductive Amination, Demethylation | This compound |
Regioselective Hydroxylation and Amination Strategies
The regioselectivity of the synthesis, ensuring the hydroxyl group is at the 5-position and the amino group at the 2-position, is a critical aspect of the synthetic design.
Hydroxylation: Direct regioselective hydroxylation of a pre-formed 2-aminotetralin at the 5-position is challenging due to the presence of multiple reactive sites on the aromatic ring. Therefore, the most common and effective strategy is to start with a precursor where the oxygen functionality is already in place. The use of 1,6-dimethoxynaphthalene or other appropriately substituted naphthalene derivatives ensures that the hydroxyl group (initially as a methoxy group) is correctly positioned from the outset of the synthesis. This "pre-functionalization" strategy bypasses the difficulties of direct regioselective hydroxylation.
Amination: The regioselective introduction of the amino group at the C2 position is reliably achieved through the reductive amination of a 2-tetralone (B1666913) intermediate. The carbonyl group at the C2 position of 5-methoxy-2-tetralone provides a specific site for the nucleophilic attack of an amine, leading to the formation of an imine or enamine, which is then reduced to the desired 2-aminotetralin. This two-step, one-pot procedure is highly regioselective and is a cornerstone of many synthetic routes to this class of compounds researchgate.net.
Enantioselective Synthesis and Chiral Resolution Techniques
The C2 position of this compound is a stereocenter, and the biological activity of the enantiomers can differ significantly. Therefore, the development of methods to obtain enantiomerically pure forms of this compound is of paramount importance.
Enzymatic Resolution Methods
Biocatalysis offers a highly efficient and stereoselective means of producing chiral amines. Imine reductases (IREDs) and transaminases are two classes of enzymes that have been successfully employed in the synthesis of enantiopure 2-aminotetralin derivatives.
Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of imines to chiral amines. In the context of this compound synthesis, an IRED can be used for the enantioselective reductive amination of 5-methoxy-2-tetralone. This approach can generate the desired (S)- or (R)-enantiomer of 5-methoxy-2-aminotetralin with high enantiomeric excess, which can then be demethylated to the final product.
Transaminases: Transaminases can catalyze the asymmetric transfer of an amino group from a donor molecule to a ketone substrate. A prochiral ketone like 5-methoxy-2-tetralone can be converted into either the (S)- or (R)-amine with high enantioselectivity by selecting the appropriate transaminase enzyme colab.ws.
| Enzymatic Method | Enzyme Class | Substrate | Product | Key Advantage |
| Enzymatic Reductive Amination | Imine Reductase (IRED) | 5-Methoxy-2-tetralone and an amine | Chiral 5-Methoxy-2-aminotetralin | High enantioselectivity |
| Asymmetric Transamination | Transaminase | 5-Methoxy-2-tetralone | Chiral 5-Methoxy-2-aminotetralin | High enantioselectivity |
Asymmetric Synthesis Methodologies
Asymmetric synthesis aims to create the desired stereocenter during the reaction sequence. One notable approach involves the asymmetric aziridination of a dihydronaphthalene precursor. The resulting chiral aziridine (B145994) can then undergo regioselective ring-opening to yield the desired 2-aminotetralin derivative. This method allows for the direct establishment of the stereochemistry at the C2 position.
Derivatization for Stereochemical Separation
When a racemic mixture of this compound or its precursor is synthesized, chiral resolution techniques can be employed to separate the enantiomers. A common method is derivatization with a chiral resolving agent to form a mixture of diastereomers, which can then be separated based on their different physical properties, such as solubility.
Diastereomeric Salt Formation: The racemic amine can be reacted with a chiral acid, such as (S)-(+)-mandelic acid, to form a pair of diastereomeric salts. Due to their different crystal packing and solubility, one diastereomer can often be selectively crystallized from the solution. The purified diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine researchgate.net.
Diastereomeric Amide Formation: Alternatively, the racemic amine can be reacted with a chiral acylating agent, such as (R)-O-acetylmandeloyl chloride, to form diastereomeric amides. These amides can then be separated by chromatography or crystallization, followed by hydrolysis to yield the individual enantiomers of the amine researchgate.net.
| Resolution Technique | Derivatizing Agent | Intermediate | Separation Method |
| Diastereomeric Salt Formation | (S)-(+)-Mandelic Acid | Diastereomeric salts | Fractional Crystallization |
| Diastereomeric Amide Formation | (R)-O-Acetylmandeloyl Chloride | Diastereomeric amides | Chromatography or Crystallization |
Precursor Chemistry and Intermediate Derivativatization
The construction of the tetralone scaffold can be achieved through several distinct synthetic pathways. Two prominent methods for the synthesis of 5-methoxy-2-tetralone have been extensively reported, starting from either 1,6-dimethoxynaphthalene or 3-methoxyphenylacetic acid.
One established method begins with 1,6-dimethoxynaphthalene. acs.orgguidechem.com This approach involves a Birch reduction, a powerful reaction for the partial reduction of aromatic rings. The reduction of 1,6-dimethoxynaphthalene is typically carried out using metallic sodium in a medium of ethanol (B145695) and liquid ammonia. guidechem.comgoogle.com This process is followed by hydrolysis to yield 5-methoxy-2-tetralone. patsnap.com The conditions for this reduction are crucial for achieving high selectivity and yield. guidechem.comgoogle.com
| Reagent Ratios (by weight) | Temperature (°C) | Time (hours) | Reported Yield |
|---|---|---|---|
| Ethanol:1,6-dimethoxynaphthalene (6.0-9.0:1), Liquid Ammonia:1,6-dimethoxynaphthalene (0.05-0.4:1), Sodium:1,6-dimethoxynaphthalene (0.7-1.2:1) guidechem.comgoogle.com | 15-35 guidechem.comgoogle.com | 35-48 guidechem.comgoogle.com | 81-82% patsnap.com |
An alternative and scalable synthesis starts from 3-methoxyphenylacetic acid. guidechem.compatsnap.com This multi-step process begins with the conversion of 3-methoxyphenylacetic acid to its corresponding acid chloride, 3-methoxyphenylacetyl chloride, using thionyl chloride in the presence of a catalyst like N,N-dimethylformamide. patsnap.com The purified acid chloride then undergoes a Friedel-Crafts-type reaction with ethylene (B1197577) to form the cyclized tetralone ring. guidechem.com The final product, 5-methoxy-2-tetralone, is then purified, often through the formation of a bisulfite adduct. guidechem.com This method is noted for its mild reaction conditions and suitability for large-scale production. guidechem.com
While 5-methoxy-2-tetralone is the more common precursor, direct synthesis of 5-hydroxy-2-tetralone (B1335874) has also been explored, although less extensively detailed in readily available literature. biosynth.comijsdr.orgmatrixscientific.com
Once the tetralone intermediate is secured, the subsequent critical steps involve the introduction of the amino group at the C2 position and the reduction of the ketone. Reductive amination is a key transformation in this stage, directly converting the carbonyl group into an amine.
A widely employed method for the synthesis of racemic 2-amino-5-methoxytetralin is the reductive amination of 5-methoxy-2-tetralone. acs.org This can be achieved using aqueous ammonia in the presence of a catalyst such as Raney Nickel under a hydrogen atmosphere. acs.orgresearchgate.net This process provides the racemic amine, which then requires resolution to isolate the desired enantiomer.
| Amine Source | Catalyst | Pressure (bar) | Temperature (°C) | Product | Yield |
|---|---|---|---|---|---|
| Aqueous NH₃ acs.org | Raney Ni acs.org | 2.9 - 3.9 acs.org | 70 - 80 acs.org | (±)-2-amino-5-methoxytetralin acs.org | 91% (for HCl salt) acs.org |
Stereochemical control is a paramount concern in the synthesis of biologically active molecules like this compound, where different enantiomers can exhibit vastly different pharmacological profiles. nih.gov The (S)-enantiomer is often the more active form. nih.gov Achieving high enantiomeric purity can be accomplished through two main strategies: asymmetric synthesis or the resolution of a racemic mixture.
Classical resolution of racemic 2-amino-5-methoxytetralin is a proven and scalable method. acs.org This involves the formation of diastereomeric salts using a chiral resolving agent. (S)-(+)-mandelic acid has been shown to be effective for this purpose. acs.orgresearchgate.net The less soluble diastereomeric salt, containing the (S)-amine, selectively crystallizes from solution and can be separated by filtration. Subsequent treatment of the purified diastereomeric salt with a base liberates the free (S)-2-amino-5-methoxytetralin, which can then be converted to its hydrochloride salt with an enantiomeric excess of up to 99.7%. acs.org
More contemporary approaches utilize biocatalysis to achieve stereoselectivity. Imine reductases (IREDs) have been successfully employed for the asymmetric reductive amination of 5-methoxy-2-tetralone. nih.gov By screening a library of IREDs, specific enzymes have been identified that can produce either the (R)- or (S)-enantiomer of the corresponding N-alkylated 2-amino-5-methoxytetralin with very high enantiomeric excess. nih.gov
The final step in the synthesis is the deprotection of the methoxy group to reveal the target 5-hydroxyl group. This is typically achieved by treating the methoxy-substituted aminotetralin with a demethylating agent such as boron tribromide researchgate.net or aqueous hydrobromic acid. acs.org
Chemical Modifications and Derivative Synthesis for Structure Activity Exploration
N-Alkylation and Functionalized N-Alkyl Substituent Derivatization
The nitrogen atom of the 2-aminotetralin core has proven to be a particularly fruitful site for modification. The nature of the substituents on this nitrogen can dramatically influence the compound's interaction with its biological targets.
One of the most well-known derivatives is 5-hydroxy-2-(di-n-propylamino)tetralin, commonly referred to as 5-OH-DPAT. This compound is a synthetic dopamine (B1211576) receptor agonist with a notable selectivity for the D2 and D3 receptor subtypes. wikipedia.org The di-n-propyl substitution on the amino group is a critical feature for this activity. It has been demonstrated that only the (S)-enantiomer of 5-OH-DPAT is active as an agonist, while the (R)-enantiomer acts as a weak antagonist at D2 receptors. wikipedia.org This stereoselectivity underscores the importance of the spatial arrangement of the N-alkyl groups for effective receptor interaction. The development of radiolabeled versions, such as ¹¹C-5-OH-DPAT, has been instrumental in mapping the distribution and function of D2 and D3 receptors in the brain. wikipedia.org
It is important to distinguish 5-OH-DPAT from its structural isomer, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). While both are aminotetralin derivatives, 8-OH-DPAT is a widely used research chemical known for its potent and selective agonism at the 5-HT1A receptor. nih.govwikipedia.org Although it was later found to also have affinity for the 5-HT7 receptor, its primary use has been in studying the 5-HT1A receptor's function. wikipedia.orgmedchemexpress.com The distinct pharmacological profiles of 5-OH-DPAT and 8-OH-DPAT, differing only in the position of the hydroxyl group on the aromatic ring, highlight the profound impact of subtle structural changes on receptor selectivity.
To further explore the structure-activity relationships, derivatives with more complex N-alkyl chains have been synthesized. For instance, the introduction of a cyclohexylethyl group at the nitrogen atom has been investigated. The compound (+/-)-2-(N-Cyclohexylethyl-N-[11C]propyl)amino-5-hydroxytetralin has been developed as a potential PET imaging agent for the high-affinity states of D2/D3 receptors. nih.gov The synthesis of this derivative involves the reaction of [11C]propionyl chloride with 5-hydroxy-2-[N-(2-cyclohexylethyl)amino]tetralin, followed by reduction. nih.gov This line of research indicates that larger, more lipophilic N-substituents can be accommodated and can confer specific properties useful for in vivo imaging applications.
The incorporation of functional groups within the N-alkyl substituents offers another avenue for refining the pharmacological properties of 5-hydroxy-2-aminotetralin derivatives. Research into dopaminergic this compound derivatives with functionalized N-alkyl substituents has been a key area of investigation. wikipedia.org These modifications can influence receptor affinity, selectivity, and pharmacokinetic properties. For example, the introduction of polar groups could potentially alter the blood-brain barrier penetration or metabolic stability of the resulting compounds.
Aromatic Ring Substitutions
Modifications to the aromatic ring of the this compound scaffold have also been extensively explored to understand their impact on receptor binding and functional activity.
The position and number of hydroxyl groups on the aromatic ring are critical determinants of pharmacological activity. For example, the synthesis of 5,7-dihydroxy-2-aminotetralin derivatives has been explored. nih.govacs.org These resorcinol-derived aminotetralins were found to be less potent as dopaminergic agents compared to their catechol-derived isomers (e.g., 5,6-dihydroxy or 6,7-dihydroxy derivatives). nih.gov This suggests that the catechol-like arrangement of hydroxyl groups is preferred for potent dopaminergic activity.
Furthermore, the introduction of a methyl group on the aromatic ring has been investigated. Derivatives of 5-hydroxy-6-methyl-2-aminotetralin were designed to be congeners of m-tyramine (B1210026) where the position ortho to the phenolic hydroxyl group is blocked, potentially preventing metabolic hydroxylation. nih.gov These compounds showed different qualitative and quantitative effects in animal models for dopamine-like activity when compared to their isomers, the 5-methyl-6-hydroxy-2-aminotetralins, and the 5,6-dihydroxy-2-aminotetralins. nih.gov
The introduction of halogens and other electron-modifying groups onto the aromatic ring can significantly alter the electronic properties of the molecule and its interactions with receptors. For instance, in a series of 5-substituted-2-aminotetralins (5-SATs), halogenation of a C(5)-phenyl substituent was shown to influence selectivity between serotonin (B10506) receptor subtypes. nih.govacs.org For C(2) N,N-dipropylamine 5-SATs, a large 2'-chloro substituent on the C(5)-phenyl ring provided selectivity for the 5-HT1B receptor over the 5-HT1A receptor. nih.gov In contrast, a smaller 2'-fluoro substituent resulted in roughly equal potency at both receptors. acs.org These findings highlight how the size and electronic nature of substituents on the aromatic ring can be fine-tuned to achieve receptor subtype selectivity.
Heteroaromatic Ring Incorporations
The strategy of incorporating heteroaromatic rings into the 2-aminotetralin framework is a key approach to creating novel chemical entities with potentially improved pharmacological properties. Heteroaromatic systems, which are aromatic rings containing atoms other than carbon (such as nitrogen, oxygen, or sulfur), can introduce new interaction points for biological targets, such as hydrogen bond donors or acceptors, and can significantly alter the electronic distribution and lipophilicity of the parent molecule.
Research in this area has explored the substitution of the aminotetralin core with various heteroaromatic moieties. A patent for novel 2-aminotetralin derivatives describes compounds where the core structure is modified by a 5- or 6-membered aryl ring that may contain one or two heteroatoms selected from nitrogen, oxygen, or sulfur. google.com This approach allows for the generation of a diverse library of analogs. Furthermore, these appended rings can be fused to other aromatic systems, such as a benzene (B151609) ring, to further extend the chemical space. google.com
The rationale for these modifications is rooted in the ability of heteroaromatic systems to act as pharmacophores and to fine-tune the physicochemical properties of the compound. For instance, five-membered heterocycles are known to improve solubility and can enhance pharmacokinetic and pharmacodynamic characteristics by enabling interactions like hydrogen bonding and dipole-dipole forces. nih.gov The inclusion of rings like imidazole (B134444) and 1,2,4-triazole (B32235) in drug candidates is a common strategy to achieve these effects. nih.govnih.gov
Studies on related 5-substituted-2-aminotetralins (5-SATs) have also demonstrated the impact of appending different aromatic systems. In one study, substituting the C(5)-position with a naphthyl group—a fused aromatic system—resulted in derivatives with high affinity for serotonin receptors. acs.orgnih.gov This highlights how extending the aromatic portion of the molecule can significantly influence its biological target engagement.
Table 1: Examples of Heteroaromatic Ring Systems for 2-Aminotetralin Modification
| Ring Type | Heteroatoms | Potential for Fusion |
|---|---|---|
| 5-membered aryl ring | 1 or 2 (N, O, or S) | Yes (e.g., to a benzene ring) |
| 6-membered aryl ring | 1 or 2 (N, O, or S) | Yes (e.g., to a benzene ring) |
| Imidazole | 2 (N) | Not specified |
| 1,2,4-Triazole | 3 (N) | Not specified |
Structural Hybridization with Other Pharmacophore Systems
Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule. This approach aims to create chimeric ligands that can interact with multiple targets or that possess a superior pharmacological profile compared to the individual components. The this compound scaffold has been a candidate for such hybridization strategies, leveraging its own well-characterized activity with that of other established pharmacophoric systems like ergolines and quinolines.
Aminotetralin-Ergoline Hybrid Analogs
The ergoline (B1233604) ring system is a core component of numerous biologically active compounds, including several approved drugs. The hybridization of an aminotetralin moiety with an ergoline structure represents a rational approach to designing novel therapeutics. While direct aminotetralin-ergoline hybrids are not extensively detailed in the provided literature, the synthesis of advanced ergoline derivatives provides insight into how such hybrids could be constructed and what activities they might possess.
Research into new (5R,8S,10R)-ergoline derivatives has yielded compounds with potent antihypertensive activity. In these studies, the ergoline structure was modified, for example, by attaching five-membered nitrogen-containing heterocycles like imidazole and 1,2,4-triazole to the C8 position. nih.gov This was achieved by preparing (5R,8S,10R)-6-Methyl-8-ergolinemethanols from the corresponding carboxylates, converting them to tosylates, and then reacting them with the desired heterocycle. nih.gov
The resulting compounds demonstrated significant biological effects. For instance, (5R,8S,10R)-8-(1-Imidazolylmethyl)-6-methylergoline (identified as 5a or BAM-2101) and (5R,8S,10R)-2-bromo-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline (7c or BAM-2202) exhibited powerful antihypertensive activities in spontaneously hypertensive rats. nih.gov These findings underscore the potential of the ergoline portion of a hypothetical hybrid to confer potent bioactivity.
Table 2: Antihypertensive Activity of Modified Ergoline Derivatives
| Compound | Oral Dose (mg/kg) | Maximum Fall in Systolic Blood Pressure (mmHg) | Duration of Significant Effect |
|---|---|---|---|
| BAM-2101 (5a) | 3 | 95 | > 7 hours |
| BAM-2202 (7c) | 3 | 132 | > 7 hours |
| Cianergoline | 3 | 40 | > 7 hours |
| Bromocriptine mesylate | 3 | 37 | > 7 hours |
| Hydralazine | 3 | 47 | > 7 hours |
Data sourced from a study on new (5R,8S,10R)-ergoline derivatives. nih.gov
Aminotetralin-Quinoline Conjugates
The quinoline (B57606) ring is a privileged scaffold in medicinal chemistry, forming the basis of numerous drugs with a wide range of activities. mdpi.com The conjugation of a this compound with a quinoline moiety is a strategy to merge their respective pharmacological properties.
A direct pharmacological link between the two scaffolds has been established in studies comparing derivatives of 2-aminotetralin with benzhydro[f]quinolines. This research demonstrated that both classes of compounds impair cholinergic and noradrenergic transmission by interacting with presynaptic alpha-2 adrenoceptors. nih.gov A strong correlation (r = 0.95) was found between the inhibitory activities of these compounds on the guinea-pig ileum and atria, suggesting a shared mechanism and pharmacological identity. nih.gov This provides a strong rationale for designing hybrid molecules.
Further supporting this strategy is the discovery of highly potent quinoline derivatives. For example, a series of quinoline derivatives were synthesized and evaluated as mGlu1 antagonists, leading to the identification of compound cis-64a. This compound displayed exceptionally high potency, with an antagonist IC₅₀ value of 0.5 nM for the human mGlu1 receptor. nih.gov The potency of such quinoline-based pharmacophores makes them attractive candidates for hybridization with the aminotetralin scaffold to create novel, potent ligands.
Table 3: Comparative Pharmacology of Aminotetralin Derivatives and Quinoline-Related Compounds
| Compound Class | Target/Assay | Pharmacological Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-Aminotetralin Derivatives | Presynaptic alpha-2 adrenoceptors (Guinea Pig Ileum/Atria) | Correlation demonstrated with quinolines | nih.gov |
| Benzhydro[f]quinolines | Presynaptic alpha-2 adrenoceptors (Guinea Pig Ileum/Atria) | Correlation demonstrated with aminotetralins | nih.gov |
| Quinoline Derivative (cis-10) | Rat mGlu1 Receptor Antagonist | 20 nM | nih.gov |
Receptor Pharmacology and Molecular Recognition Studies: in Vitro and Ex Vivo
Dopamine (B1211576) Receptor Interactions
5-Hydroxy-2-aminotetralin demonstrates a notable affinity and selectivity profile for dopamine receptor subtypes, particularly the D2 and D3 receptors.
D1 Receptor Binding and Functional Assays
The affinity of aminotetralin derivatives for the D1 dopamine receptor is considerably lower than for the D2-like receptor family. Specific binding data for this compound at the D1 receptor is limited, reflecting its primary activity at other dopamine receptor subtypes. For the structurally related compound, 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), the binding affinity (Ki) for the D1 receptor has been reported to be greater than 1000 nM, indicating a very low affinity. This low affinity suggests that this compound is unlikely to exert significant physiological effects through direct interaction with D1 receptors. Functional assay data for this compound at the D1 receptor are not extensively documented in the literature, which is consistent with its weak binding characteristics.
D2 Receptor Binding Affinity and Agonist/Antagonist Characterization
This compound is characterized as a potent agonist for the D2 dopamine receptor axonmedchem.com. Its high affinity for this receptor has made it a valuable tool in neuroscience research for studying D2 receptor distribution and function wikipedia.org. In vitro binding studies using rat striatal homogenates have shown that a fluorinated derivative, (R,S)-2-(N-propyl-N-5'-fluoropentyl)amino-5-hydroxytetralin (5-OH-FPPAT), exhibits an inhibitory concentration (IC50) of 6.95 nM researchgate.net. Further studies have indicated that the binding is predominantly to the high-affinity state of the D2 receptor, which is the functional form coupled to G-proteins researchgate.net.
Functional assays confirm the agonist properties of this compound at the D2 receptor. Studies measuring G protein-coupled inwardly rectifying potassium (GIRK) channel activation in Xenopus oocytes co-expressing the D2 receptor show a clear agonist-induced response nih.gov. The rank order of potency in these functional assays is consistent with binding affinities, confirming that the (S)-enantiomer is the more active agonist nih.gov.
D3 Receptor Binding Affinity and Agonist/Antagonist Characterization
Similar to its interaction with the D2 receptor, this compound acts as an agonist at the D3 dopamine receptor wikipedia.org. The D3 receptor, which shares a high degree of homology with the D2 receptor, is also a high-affinity target for this compound. This has led to the use of radiolabeled versions of this compound in imaging studies to investigate the combined population of D2 and D3 receptors in the brain wikipedia.org. While specific Ki values for this compound at the D3 receptor are often reported in conjunction with D2 receptor affinity, its potent agonist activity is well-established.
Stereoselectivity in Dopamine Receptor Binding
The dopaminergic activity of this compound is highly stereoselective. Research has consistently shown that the pharmacological activity resides primarily in the (S)-enantiomer, which acts as a potent D2 and D3 receptor agonist wikipedia.orgnih.gov. In contrast, the (R)-enantiomer displays markedly different properties, acting as a weak antagonist at D2 receptors wikipedia.orgaxonmedchem.comnih.gov.
This stereoselectivity is evident in functional assays. For instance, in GIRK channel activation assays, the (S)-enantiomer is a more potent agonist than the (R)-enantiomer nih.gov. Molecular dynamics simulations suggest that the enantiomers adopt different binding modes within the D2 receptor, with the (S)-enantiomer forming more stable interactions that are conducive to receptor activation nih.gov.
| Compound | Receptor | Binding Affinity (Ki/IC50) | Functional Activity |
|---|---|---|---|
| (S)-5-Hydroxy-2-aminotetralin | D2 | High Affinity | Agonist wikipedia.orgnih.gov |
| (R)-5-Hydroxy-2-aminotetralin | D2 | Lower Affinity | Weak Antagonist wikipedia.orgaxonmedchem.comnih.gov |
| (S)-5-Hydroxy-2-aminotetralin | D3 | High Affinity | Agonist wikipedia.org |
| (R,S)-5-OH-FPPAT (derivative) | D2/D3 | IC50 = 6.95 nM researchgate.net | Agonist researchgate.net |
| 8-OH-DPAT (related compound) | D1 | Ki > 1000 nM | N/A |
Serotonin (B10506) (5-HT) Receptor Interactions
In addition to its dopaminergic properties, derivatives of 2-aminotetralin are known to interact with serotonin receptors, particularly the 5-HT1A subtype.
5-HT1A Receptor Binding and Functional Profiles
While direct and extensive data for this compound at the 5-HT1A receptor is not as prevalent as for its dopaminergic targets, studies on the closely related and widely researched compound, 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), provide significant insights. 8-OH-DPAT is a prototypical potent and selective 5-HT1A receptor full agonist lsu.eduprobechem.com.
Binding studies for 8-OH-DPAT have reported high affinity for the 5-HT1A receptor, with pIC50 values around 8.19 and Ki values in the low nanomolar range medchemexpress.com. For instance, in vitro binding assays using rat hippocampal membranes reported Ki values of 4.1 nM for the (R)-enantiomer and 6.1 nM for the (S)-enantiomer lsu.edu. Functional assays, such as those measuring the inhibition of forskolin-stimulated cAMP formation, confirm its potent agonist activity, with EC50 values also in the low nanomolar range medchemexpress.com. The (R)-enantiomer of 8-OH-DPAT is generally considered to be the more potent full agonist, while the (S)-enantiomer may act as a partial agonist lsu.edu.
Given the structural similarity, it is plausible that this compound also possesses affinity for the 5-HT1A receptor, though its specific binding and functional profile would require direct experimental confirmation.
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Functional Characterization |
|---|---|---|---|---|
| (R)-8-OH-DPAT | 5-HT1A | 4.1 nM lsu.edu | Potent | Full Agonist lsu.edu |
| (S)-8-OH-DPAT | 5-HT1A | 6.1 nM lsu.edu | Less Potent | Partial Agonist lsu.edu |
| (R,S)-8-OH-DPAT | 5-HT1A | pIC50 = 8.19 medchemexpress.com | EC50 = 6 nM medchemexpress.com | Agonist medchemexpress.com |
5-HT1B Receptor Binding and Functional Profiles
5-substituted-2-aminotetralins (5-SATs), the chemical class to which this compound belongs, have demonstrated high affinity for the 5-HT1B receptor. nih.govacs.orgnih.govresearchgate.net In radioligand competition binding assays, these compounds show Ki values of less than or equal to 25 nM. nih.govacs.orgnih.govresearchgate.net The functional profile of these aminotetralin derivatives at the 5-HT1B receptor is that of an agonist, with varying degrees of potency and efficacy depending on the specific substitutions on the molecule. nih.govacs.org For instance, the affinity and functional potency of certain derivatives at the 5-HT1B receptor are influenced by interactions with specific amino acid residues such as S5.42 and T5.43. nih.gov The 5-HT1B receptor is widely expressed in the brain, particularly in the basal ganglia and frontal cortex, and is also found in the cardiovascular system. nih.gov
Binding Affinity of 5-SATs at 5-HT1B Receptors
| Compound Class | Receptor | Binding Affinity (Ki) | Functional Profile |
|---|---|---|---|
| 5-substituted-2-aminotetralins (5-SATs) | 5-HT1B | ≤ 25 nM | Agonist |
5-HT1D Receptor Binding and Functional Profiles
Similar to their interaction with the 5-HT1B receptor, 5-substituted-2-aminotetralins exhibit high affinity for the 5-HT1D receptor, with Ki values also in the nanomolar range (≤ 25 nM). nih.govacs.orgnih.govresearchgate.net The 5-HT1B and 5-HT1D receptors share a high degree of sequence homology, which often results in ligands having high affinity for both subtypes. acs.org Functionally, 5-SATs act as agonists at the 5-HT1D receptor. nih.govacs.org The potency and efficacy of these compounds can be modulated by substitutions at the C(2) and C(5) positions of the aminotetralin scaffold. acs.org The 5-HT1D receptor has a more limited expression in the brain compared to 5-HT1A and 5-HT1B receptors, being primarily located in the basal ganglia, hippocampus, and raphe nuclei. nih.gov
Binding Affinity of 5-SATs at 5-HT1D Receptors
| Compound Class | Receptor | Binding Affinity (Ki) | Functional Profile |
|---|---|---|---|
| 5-substituted-2-aminotetralins (5-SATs) | 5-HT1D | ≤ 25 nM | Agonist |
5-HT7 Receptor Interactions
The 5-HT7 receptor, a Gs-coupled receptor that stimulates adenylyl cyclase, has also been investigated as a target for 2-aminotetralin derivatives. mdpi.comnih.govwikipedia.org Research has focused on developing selective 5-HT7 receptor agonists and antagonists based on the 2-dimethylaminotetralin scaffold. researchgate.net The selectivity of these compounds for the 5-HT7 receptor over the 5-HT1A receptor is a key area of study, with hypotheses suggesting that conformational constraints imposed by ortho-substituents on the aryl group may reduce interactions with 5-HT1A receptors, thereby enhancing 5-HT7 selectivity. researchgate.net Functionally, ligands at the 5-HT7 receptor can act as agonists or antagonists, and due to the receptor's constitutive activity, antagonists often display inverse agonist properties. nih.gov
5-HT2A and 5-HT2C Receptor Inverse Agonism
The 2-aminotetralin scaffold has been utilized to develop potent inverse agonists for the 5-HT2A and 5-HT2C receptors, which are important targets for antipsychotic drug development. nih.govnih.gov Inverse agonists bind to these receptors and induce an effect opposite to that of an agonist, stabilizing the receptor in an inactive state. patsnap.com For example, novel 4-phenyl-2-dimethylaminotetralins (4-PATs) have been synthesized and identified as selective 5-HT2A/5-HT2C receptor inverse agonists. nih.gov Achieving selectivity over the 5-HT2B receptor is crucial to avoid potential cardiac valvulopathy. wikipedia.orgmdpi.com Furthermore, some aminotetralin derivatives have shown a mixed pharmacological profile, acting as a competitive antagonist at the 5-HT2A receptor while being an inverse agonist at the 5-HT2B receptor and a specific agonist at the 5-HT2C receptor. researchgate.net
Stereoselectivity in Serotonin Receptor Binding
A significant characteristic of 5-substituted-2-aminotetralins is their marked stereoselectivity in binding to serotonin receptors. nih.govacs.orgnih.govresearchgate.net Specifically, the (S)-enantiomer (also referred to as the 2S configuration) consistently demonstrates a significantly higher binding affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to the (R)-enantiomer. acs.orgnih.gov This stereoselective preference can be substantial, with the (S)-configuration showing anywhere from 35- to 1000-fold higher affinity than the (R)-configuration. acs.orgnih.gov This suggests that the stereochemistry at the C(2) position of the aminotetralin ring is a critical determinant for molecular recognition and binding at these 5-HT1 receptor subtypes. acs.orgnih.gov
Stereoselectivity of 5-SATs at 5-HT1 Receptors
| Receptor | Preferred Enantiomer | Affinity Fold-Increase vs. (R)-enantiomer |
|---|---|---|
| 5-HT1A | (S) / [2S] | ≥ 50-fold |
| 5-HT1B | (S) / [2S] | ≥ 50-fold |
| 5-HT1D | (S) / [2S] | ≥ 50-fold |
Other Neurotransmitter System Interactions
The serotonin system is known to interact extensively with most other major neurochemical systems in the central nervous system. nih.govresearchgate.net Derivatives of this compound have been specifically investigated for their interactions with dopamine receptors. Structure-activity relationship studies have explored how functionalized N-alkyl substituents on the this compound core influence binding and activity at dopamine D2 and D3 receptors, in addition to serotonin 5-HT1A receptors. acs.org This highlights the potential for this chemical class to act as multi-target ligands, simultaneously modulating both the serotonergic and dopaminergic systems, which is a strategy employed in the development of atypical antipsychotic agents. acs.org
Adrenergic Receptor Affinity (e.g., α1, β-adrenoceptors)
The 5-substituted-2-aminotetralin (5-SAT) chemical structure, to which this compound belongs, demonstrates notable affinity for α2-adrenergic receptors (α2ARs), a class of G protein-coupled receptors that mediate the effects of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) wikipedia.orgelifesciences.org. Research into this chemotype has revealed that specific substitutions can lead to high-affinity binding and diverse pharmacological activities at α2A and α2C subtypes wikipedia.org.
Studies on various 5-SAT analogs show that the nature of the substituent at the C(2)-amino position significantly influences binding affinity. For instance, analogs with dimethylamine (B145610) and pyrrolidinyl groups tend to have higher affinity compared to those with dipropylamine (B117675) substituents, which is attributed to the more restricted space around the D3.32 residue in the α2A and α2C receptors wikipedia.org. Furthermore, substitutions at the C(5)-position also modulate receptor affinity. Larger aromatic or heteroaromatic groups at this position can decrease affinity for the α2CR compared to the α2AR wikipedia.org.
Notably, certain 5-SAT analogs exhibit a unique pharmacological profile, acting as partial agonists at α2ARs while functioning as inverse agonists at α2CRs wikipedia.org. This dual activity highlights the potential for developing subtype-selective ligands from the 2-aminotetralin scaffold. The psychotropic drug asenapine, which has a high affinity for α2-adrenoceptors, demonstrates that blockade of these receptors can contribute to enhanced monoamine release in the prefrontal cortex wikipedia.org.
| Compound | Substitution Pattern | α2AAR Affinity (Ki, nM) | α2CR Affinity (Ki, nM) |
|---|---|---|---|
| FPT | (2S)-5-(2′-fluorophenyl)-N,N-dimethyl | Data Not Provided in Snippet | Data Not Provided in Snippet |
| CPT | (2S)-5-(2'-chlorophenyl)-N,N-dimethyl | Data Not Provided in Snippet | Data Not Provided in Snippet |
| DPAT | N,N-dipropylamine substituted | Lower Affinity | Lower Affinity |
| DCPT | N,N-dipropylamine substituted | Lower Affinity | Lower Affinity |
| PFPT | Pyrrolidinyl substituted | Higher Affinity | Higher Affinity |
Binding affinities of select 5-Substituted-2-Aminotetralins (5-SATs) at α2-Adrenergic Receptor subtypes. "Lower" and "Higher" affinity are relative comparisons as described in the source literature wikipedia.org.
Enzyme Interactions (e.g., Aromatic L-amino acid decarboxylase)
Aromatic L-amino acid decarboxylase (AADC) is a critical enzyme in the biosynthesis of the neurotransmitters dopamine and serotonin, catalyzing the conversion of L-DOPA to dopamine and 5-HTP to serotonin wikipedia.orgnih.gov. Investigations into the effect of aminotetralin derivatives on this enzyme have shown that some compounds can modulate its activity.
Specifically, the 5-hydroxytetralin analog, (+/-)-2-(N-phenylethyl-N-propyl)amino-5-hydroxytetralin hydrochloride ((+/-)-PPHT), was found to reduce the activity of AADC in rat striatal synaptosomes. This reduction was dependent on both the concentration of the compound and the duration of exposure nih.gov. The inhibition of AADC activity by (+/-)-PPHT was reversible by the dopamine receptor antagonist cis-flupenthixol, suggesting that the interaction may be mediated indirectly through dopamine receptors nih.gov. This finding indicates that certain 5-hydroxytetralin derivatives can influence neurotransmitter synthesis by interacting with AADC, although this may occur through a receptor-mediated mechanism rather than direct enzyme inhibition nih.gov.
Radioligand Binding Assays and Autoradiography
Radioligand binding assays are a foundational technique in pharmacology, used to quantify the interaction of a ligand with a receptor semanticscholar.org. This method, along with autoradiography, has been instrumental in characterizing the binding profiles of 2-aminotetralin derivatives and mapping their target receptors in the brain nih.gov.
Development of Radiolabeled Analogs for Receptor Mapping
The 5-substituted-2-aminotetralin (5-SAT) scaffold has been used to develop novel ligands for serotonin receptors, and radiolabeled versions of related compounds are essential tools for receptor mapping nih.gov. While specific radiolabeled analogs of this compound are not prominently described, the general class of aminotetralins and related structures are widely studied using these techniques.
For example, [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT) is a classic radioligand used extensively to label 5-HT1A receptors. Similarly, [3H]5-carboxamidotryptamine ([3H]5-CT), a ligand for 5-HT1A/1B/1D/7 receptors, is used in competition binding assays to determine the affinity of new compounds, including 5-SATs, for these receptors nih.govnih.gov.
Autoradiography, which visualizes the distribution of radioactivity in tissue sections, utilizes these radioligands to map the precise anatomical location of receptor subtypes in the brain nih.gov. By using selective antagonists to block binding to specific receptor subtypes, researchers can isolate and visualize the distribution of a single receptor population. This approach has been used to map 5-HT7 receptors using [3H]5-CT in knockout mice, providing a clear picture of their distribution in regions like the thalamus and hypothalamus.
Characterization of High-Affinity Receptor States
G protein-coupled receptors (GPCRs) can exist in different conformational states, often characterized by different affinities for ligands. Agonists typically stabilize a high-affinity state that is coupled to G proteins, leading to signal transduction, while antagonists may bind with similar affinity to both high- and low-affinity (uncoupled) states.
Radioligand binding assays are crucial for characterizing these states. By using an agonist radiolabel (e.g., [3H]5-HT) versus an antagonist radiolabel (e.g., [3H]-ketanserin), researchers can preferentially label the "agonist-preferring" high-affinity subset of receptors. Competition experiments with these selective radioligands allow for a detailed pharmacological characterization of how new compounds interact with this functionally active receptor population. It has been noted that under certain assay conditions, such as in intact tissue sections used for autoradiography, some radioligands like [3H]5-CT might label the 5-HT1A receptor in its low-affinity state nih.gov. The choice of buffer and temperature can also influence receptor conformation and ligand affinity, highlighting the importance of experimental conditions in these characterization studies nih.gov. The development of novel 5-SAT ligands with high affinity (Ki ≤ 1 nM) for serotonin receptors underscores the utility of these assays in identifying potent molecules that can selectively target high-affinity receptor states nih.gov.
Structure Activity Relationship Sar Studies
Impact of N-Substitution on Receptor Affinity and Selectivity
The nature of the substituents on the amino group at the C-2 position of the tetralin ring plays a pivotal role in modulating the affinity and selectivity of these compounds for various receptors, particularly dopamine (B1211576) and serotonin (B10506) receptor subtypes.
Substitution on the nitrogen atom of 2-aminotetralins is a key determinant of their dopaminergic activity. Studies have shown that N,N-disubstituted 2-aminotetralins are potent agonists at the D2 dopamine receptor. In particular, 5-hydroxy-2-aminotetralins with N,N-disubstitution exhibit affinities comparable to traditional dopamine agonists nih.gov. The dipropylamino substitution has been identified as a consistently effective amine group for conferring dopaminergic activity researchgate.net. For instance, the racemic form of 5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT) is recognized as a potent and selective dopamine D2-receptor agonist nih.gov.
The size and nature of the N-alkyl groups also influence selectivity between dopamine receptor subtypes. A series of 2-aminotetralins with varying N-alkyl or N-arylalkyl substituents demonstrated high affinity for both D2 and D3 dopamine receptors, with some exhibiting reasonable selectivity for the D3 subtype mdpi.com.
In the context of serotonin receptors, N-substitution is equally critical. For 5-substituted-2-aminotetralin (5-SAT) analogs, substituting the scaffold with an N,N-dipropylamine group at the C-2 position resulted in higher affinity across 5-HT1 receptor subtypes compared to analogs with a corresponding dimethylamine (B145610) moiety nih.govnih.gov. Conversely, 5-SAT analogues with a C(2) N,N-dimethylamine substituent showed the highest affinity for the 5-HT1D receptor nih.govnih.gov. Furthermore, the introduction of a pyrrolidine (B122466) ring at the C(2) position, in conjunction with a 2′-fluorophenyl substituent at C(5), led to selective high potency at the 5-HT1A receptor nih.govnih.gov. This highlights that the interplay between substituents at the C-2 and C-5 positions is crucial for achieving subtype selectivity. 3D-QSAR studies have indicated that steric and hydrophobic extensions at the chiral C(2)-amino position are instrumental in imparting 5-HT1A selectivity acs.org.
Table 1: Impact of N-Substitution on Receptor Affinity (Ki, nM)
| Compound | N-Substitution | 5-HT1A | 5-HT1B | 5-HT1D | D2 | D3 |
|---|---|---|---|---|---|---|
| 5-Hydroxy-2-aminotetralin Analog 1 | -NH2 | - | - | - | - | - |
| This compound Analog 2 | -N(CH3)2 | - | - | High | - | - |
| 5-OH DPAT | -N(n-C3H7)2 | - | - | - | High | High |
| (2S)-PFPT | Pyrrolidinyl | High | - | - | - | - |
Role of Hydroxylation Position (C-5 vs. C-7, C-8) on Pharmacological Profile
The position of the hydroxyl group on the aromatic ring of the 2-aminotetralin scaffold is a critical determinant of its pharmacological profile, significantly influencing its affinity and activity at dopamine and serotonin receptors.
For dopaminergic activity, the presence and location of hydroxyl groups are crucial. The 5,6-dihydroxy substitution has been identified as the most effective potentiating group for enhancing dopaminergic activity in 2-dialkylaminotetralins researchgate.net. Monohydroxylated analogs, such as 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene, have been shown to be more potent than apomorphine, a classic dopamine agonist nih.gov. A comparative study of 2-aminotetralins with a methoxy (B1213986) or a hydroxy group at the 5- or 7-position revealed that these substitutions significantly impact affinity for dopamine D2 and D3 receptors mdpi.com.
The position of the hydroxyl group also dictates selectivity and functional activity at serotonin receptors. For instance, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a well-known selective 5-HT1A receptor agonist nih.govnih.gov. A series of 2-(dipropylamino)tetralin derivatives with varied C8 substituents were found to have moderate to high affinities for 5-HT1A receptors, with Ki values ranging from 0.7 to 130 nM copernicus.org. In contrast, 5-substituted-2-aminotetralin (5-SAT) analogs have been developed that show high affinity at both 5-HT1A and 5-HT7 receptors acs.orgacs.org. The development of these analogs has led to the identification of compounds with modest selectivity for the 5-HT7 receptor and others with high selectivity for the 5-HT1A receptor acs.org.
Stereochemical Determinants of Receptor Recognition and Functional Activity
The stereochemistry at the C-2 position of the aminotetralin ring is a crucial factor for receptor recognition and the functional activity of these compounds. The differential binding of enantiomers provides insight into the specific interactions within the receptor binding pocket.
For serotonin 5-HT1 receptors, a strong stereoselective preference is observed. Specifically, the (S)-stereochemistry at the C-2 position of 5-substituted-2-aminotetralins (5-SATs) confers a significantly higher affinity (35- to 1000-fold) than the (R)-configuration at 5-HT1A, 5-HT1B, and 5-HT1D receptors nih.govnih.gov. This pronounced preference for the (S)-enantiomer suggests that the spatial orientation of the amino group is a critical molecular determinant for recognition by these receptor subtypes nih.govnih.gov. These 5-SATs demonstrate at least a 50-fold stereoselective preference for the (2S) over the (2R) enantiomer at 5-HT1A, 5-HT1B, and 5-HT1D receptors nih.govnih.gov.
In contrast, the stereochemical requirements for the related 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) at 5-HT1A receptors are different. 8-OH-DPAT shows no stereochemical preference at 5-HT1A receptors nih.govnih.gov. However, for 5-HT1B and 5-HT1D receptors, it exhibits a preference for the (2R)- over the (2S)-enantiomer nih.govnih.gov. The (R)-enantiomer of 8-OH-DPAT is also more potent at inducing hypothermia, a functional response mediated by 5-HT1A receptors.
Dopaminergic activity is also highly dependent on stereochemistry. For 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene, the dopaminergic activity is confined to the levo (-) enantiomer nih.gov. Conversely, studies on the enantiomers of 5-OH DPAT have indicated that while the racemic mixture is a potent D2 agonist, the (R)-enantiomer acts as a weak D2 receptor antagonist nih.gov.
Contribution of Ring System Conformation to Ligand-Receptor Interactions
The conformation of the tetralin ring system, which is not planar, plays a significant role in how these ligands orient themselves within the receptor binding pocket, thereby influencing their pharmacological activity. The flexibility of the ring allows it to adopt different conformations, with some being more energetically favorable for receptor binding than others.
Studies on 5-hydroxy-2-(di-n-propylamino)tetralin have shown that it preferentially adopts half-chair conformations where the nitrogen substituent is in a pseudoequatorial position nih.gov. This conformation is considered to be the active one for interacting with dopamine receptors. Molecular mechanics calculations and NMR spectroscopy have been used to determine the conformational preferences of these molecules nih.gov. The agreement between experimental and calculated conformational distributions, as well as with X-ray crystal structures, supports the relevance of these conformational models nih.gov.
Influence of Substituent Bulk and Lipophilicity on Binding
The size (bulk) and lipophilicity (fat-solubility) of substituents on the this compound scaffold significantly impact its binding affinity and selectivity for various receptors. These properties influence how a ligand fits into and interacts with the binding pocket of a receptor.
In the context of dopamine receptors, the affinity of N,N-disubstituted 2-aminotetralins for the D2 receptor is well-established nih.gov. The nature of these N-substituents, including their bulk and lipophilicity, modulates this affinity. For instance, a series of 2-aminotetralins with varying N-alkyl or N-arylalkyl substituents were shown to have high affinity for both D2 and D3 dopamine receptors mdpi.com.
For serotonin receptors, the influence of substituent bulk and lipophilicity is also pronounced. In a series of 5-substituted-2-aminotetralin (5-SAT) analogs, when the C(2) position was substituted with an N,N-dipropylamine group, a higher affinity across 5-HT1 receptor subtypes was observed compared to the less bulky dimethylamine analogs nih.gov. Furthermore, when the C(5) position of these N,N-dipropylamine analogs was substituted with a large 2'-chloro substituent, it conferred selectivity for the 5-HT1B receptor over the 5-HT1A receptor. In contrast, a smaller 2'-fluoro substituent at the same position resulted in roughly equal potency at both 5-HT1A and 5-HT1B receptors nih.gov. This demonstrates that the interplay between the bulk of substituents at different positions can fine-tune receptor selectivity.
Quantitative structure-activity relationship (3D-QSAR) studies have provided further insights, indicating that steric and hydrophobic extensions at the chiral C(2)-amino position are key for imparting 5-HT1A selectivity in 5-SAT ligands acs.org. This suggests that the size and lipophilicity of the N-substituents are critical for optimizing interactions within the 5-HT1A receptor binding site.
Table 2: Influence of Substituent Properties on Receptor Selectivity
| Compound Series | C-2 Substituent | C-5 Substituent | Receptor Selectivity Profile |
|---|---|---|---|
| 5-SAT | -N(CH3)2 | 2'-chlorophenyl | Preference for 5-HT1B over 5-HT1A |
| 5-SAT | -N(n-C3H7)2 | 2'-chlorophenyl | Selective for 5-HT1B over 5-HT1A |
| 5-SAT | -N(n-C3H7)2 | 2'-fluorophenyl | Equipotent at 5-HT1A and 5-HT1B |
| 5-SAT | Pyrrolidinyl | 2'-fluorophenyl | Selective for 5-HT1A |
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC, GC-MS)
Chromatographic techniques are fundamental for assessing the purity of 5-Hydroxy-2-aminotetralin and for separating its enantiomers, which is crucial given that biological activity is often stereospecific. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for these purposes. chromatographyonline.com For purity analysis, reversed-phase HPLC is typically employed, separating the target compound from precursors, byproducts, and degradation products. The key to separating the enantiomers of this compound lies in creating a chiral environment. nih.gov This is most commonly achieved by using a chiral stationary phase (CSP). chromatographyonline.comamericanpharmaceuticalreview.com CSPs contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and, thus, separation. nih.gov Polysaccharide-based CSPs are frequently used for the enantioseparation of various pharmaceuticals. americanpharmaceuticalreview.com In research involving the synthesis of 2-aminotetralin derivatives, chiral HPLC is the definitive method for determining the enantiomeric excess (ee) of the product. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment, offering high resolution and structural information from the mass spectrometer. However, due to the polar nature of the hydroxyl and amino functional groups in this compound, derivatization is often necessary to increase volatility and improve chromatographic properties. jfda-online.com This process involves converting the polar groups into less polar derivatives, for example, through silylation or acylation, prior to injection into the GC system. jfda-online.commdpi.com
Table 1: Representative Chromatographic Conditions for Analysis of this compound and Related Compounds
| Parameter | HPLC (Purity) | Chiral HPLC (Isomer Separation) | GC-MS (Purity, post-derivatization) |
|---|---|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Isocratic mixture of Hexane and Ethanol (B145695) or other alcohol modifiers | Helium |
| Detection | UV-Vis (e.g., 280 nm) or Mass Spectrometry (MS) | UV-Vis or Circular Dichroism (CD) | Mass Spectrometry (MS) |
| Typical Application | Quantifying chemical purity, identifying impurities. | Determining enantiomeric excess (ee), isolating individual enantiomers. researchgate.net | Assessing purity and identifying volatile impurities. mdpi.com |
Spectroscopic Techniques for Structural Elucidation in Research Context (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of synthesized this compound. core.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms within the molecule. core.ac.uk
¹H NMR provides information about the chemical environment of hydrogen atoms, including their number, connectivity, and spatial arrangement. The spectrum of this compound would show distinct signals for the aromatic protons on the benzene (B151609) ring, the aliphatic protons on the saturated portion of the tetralin structure, and the protons of the hydroxyl and amino groups.
¹³C NMR identifies the different carbon environments within the molecule.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons (COSY) and between protons and carbons (HSQC/HMBC). researchgate.net These experiments allow researchers to piece together the carbon skeleton and confirm the exact positions of the hydroxyl (C5) and amino (C2) groups on the tetralin ring.
Mass Spectrometry (MS) provides information about the mass of the molecule and its fragments. nih.gov
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight, which allows for the confident assignment of the molecular formula (C₁₀H₁₃NO). nih.gov
Tandem Mass Spectrometry (MS/MS) involves fragmenting the parent molecule and analyzing the resulting smaller ions. researchgate.netnih.gov The fragmentation pattern serves as a molecular fingerprint, providing evidence for the core tetralin structure and the nature of its substituents.
Together, NMR and MS data provide a comprehensive and definitive structural confirmation of this compound. core.ac.ukresearchgate.net
Development of Specialized Analytical Methods for Compound Analysis in Complex Biological Matrices (e.g., tissue homogenates)
To study the pharmacokinetics or mechanism of action of this compound, it is essential to measure its concentration in biological samples like blood plasma or tissue homogenates. thermofisher.comresearchgate.net These matrices are highly complex, necessitating the development of sensitive and selective analytical methods. thermofisher.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard technique for this purpose due to its high sensitivity, specificity, and wide applicability. thermofisher.comnih.gov
The development of an LC-MS/MS method for this compound in a matrix like brain tissue homogenate would involve several key steps:
Sample Preparation: This is a critical step to remove interfering substances, such as proteins and lipids, and to concentrate the analyte. mdpi.com Common techniques include protein precipitation with an organic solvent (e.g., acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govnih.gov For tissue homogenates, an initial homogenization step is required to break down the tissue structure.
Chromatographic Separation: An HPLC or UHPLC system is used to separate this compound from other endogenous components of the extracted sample before it enters the mass spectrometer. nih.gov A reversed-phase C18 column is typically used with a gradient elution of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often containing an additive like formic acid to improve peak shape. protocols.io
Detection and Quantitation: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. mdpi.com In this mode, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and then a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and allowing for accurate quantification even at very low concentrations. mdpi.com An isotopically labeled internal standard (e.g., this compound-d4) is typically added at the beginning of the sample preparation process to correct for any analyte loss during extraction and for variations in instrument response. nih.gov
Table 2: Outline of a Hypothetical LC-MS/MS Method for this compound in Tissue Homogenates
| Step | Procedure | Purpose |
|---|---|---|
| 1. Homogenization | Tissue is homogenized in a buffer solution. | To create a uniform liquid sample from solid tissue. |
| 2. Internal Standard Spiking | A known amount of an isotopically labeled standard is added. | To enable accurate quantification by correcting for variability. nih.gov |
| 3. Protein Precipitation | Addition of a cold organic solvent (e.g., acetonitrile). | To remove the majority of proteins, which can interfere with analysis. nih.gov |
| 4. Solid-Phase Extraction (SPE) | The supernatant from the previous step is passed through an SPE cartridge. | To further clean up the sample and concentrate the analyte. nih.gov |
| 5. LC Separation | The cleaned extract is injected into a UHPLC system with a C18 column. | To chromatographically separate the analyte from matrix components. protocols.io |
| 6. MS/MS Detection | Detection using a tandem mass spectrometer in positive electrospray ionization (ESI+) and MRM mode. | For highly selective and sensitive detection and quantification. mdpi.com |
Emerging Research Areas and Future Directions
Investigation of Allosteric Modulation at Receptors
Allosteric modulators, which bind to a receptor at a site distinct from the primary (orthosteric) site, offer a more nuanced way to control receptor activity compared to traditional agonists or antagonists wikipedia.org. This approach is a burgeoning field for compounds based on the 2-aminotetralin structure.
Recent studies have shown that certain synthetic cannabinoids can act as positive allosteric modulators (PAMs) at the serotonin (B10506) 5-HT1A receptor, enhancing the receptor's response to its natural ligand, serotonin, as well as to orthosteric agonists like 8-OH-DPAT nih.govnih.gov. For example, the synthetic cannabinoids AM2201 and JWH-018 were found to be PAMs of the 5-HT1A receptor, increasing the maximal effect of 5-HT in activating G-proteins by 20.8% and 11.6%, respectively, at a 10 µM concentration nih.gov. This potentiation of agonist-induced activity by structurally distinct molecules highlights the potential for designing allosteric modulators based on other scaffolds, including 5-Hydroxy-2-aminotetralin. Future research is geared towards exploring how modifications to the aminotetralin core might induce allosteric effects, potentially leading to drugs with improved safety profiles and "fine-tuning" capabilities for receptor signaling.
Exploration of Interactions with Ion Channels or Transporters
While much of the research on this compound derivatives has focused on G-protein coupled receptors (GPCRs), their interactions with other critical neural components like transporters and ion channels are an area of growing interest.
Studies have demonstrated that the radiolabeled version of 8-OH-DPAT, [³H]8-OH-DPAT, binds to the serotonin transporter (SERT) nih.govoup.com. In human platelets, this binding site is considered a component of the 5-HT transporter complex nih.gov. Further research suggests that 8-OH-DPAT may act as a substrate for the SERT, labeling its recognition site oup.com. Beyond the serotonin system, 8-OH-DPAT has been shown to modulate dopamine (B1211576) transporter (DAT) binding in different regions of the striatum, indicating a broader interaction with monoamine transporters nih.gov. These findings encourage the exploration of the this compound scaffold for developing ligands that can selectively interact with transporter proteins in a manner distinct from simple reuptake inhibition.
| Derivative | Transporter Interaction | Finding |
| [³H]8-OH-DPAT | Serotonin Transporter (SERT) | Labels a site on the human platelet 5-HT transporter nih.gov. |
| 8-OH-DPAT | Serotonin Transporter (SERT) | Acts as a substrate for the 5-HT transporter in the rat striatum oup.com. |
| 8-OH-DPAT | Dopamine Transporter (DAT) | Modulates DAT binding in the dorsal and ventral striatum in rats nih.gov. |
Multi-Target Ligand Design and Polypharmacology Approaches
The concept of "one molecule, one target" is increasingly being replaced by polypharmacology, where a single compound is designed to interact with multiple targets to achieve a superior therapeutic effect. The 5-substituted-2-aminotetralin (5-SAT) scaffold is proving to be an excellent starting point for such multi-target-directed ligands (MTDLs) mdpi.comrsc.org.
Research has focused on designing 5-SAT analogs that can modulate multiple serotonin receptors simultaneously. For example, medicinal chemistry efforts have aimed to optimize the affinity of these compounds for both the 5-HT1A and 5-HT7 receptors, two targets implicated in neuropsychiatric disorders nih.gov. The inherent polypharmacology of the scaffold is also evident, as the prototypical 5-HT1A agonist 8-OH-DPAT also displays activity at 5-HT7 receptors and α2-adrenoceptors researchgate.netwikipedia.org. This multi-target profile can be advantageous, and future work involves systematically modifying the aminotetralin structure to fine-tune the affinity and efficacy at a desired set of targets, leading to novel compounds with unique therapeutic profiles.
Advanced Computational Methods for Predictive Modeling and Lead Optimization
The development of new ligands based on the this compound scaffold is heavily reliant on advanced computational techniques mdpi.comnih.gov. Methods such as 3-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are crucial for predicting how a molecule will behave and for guiding its optimization nih.govnih.govnih.gov.
Researchers have successfully used these in silico tools to understand the molecular determinants of binding and selectivity for 5-SATs at various serotonin receptor subtypes nih.govacs.org. For instance, MD simulations have provided insights into the dynamic conformational changes that occur when a ligand binds to a receptor, helping to explain the mechanisms of receptor activation nih.govbiorxiv.org. 3D-QSAR models have been developed to correlate the structural features of 5-SAT analogs with their binding affinities at 5-HT1A and 5-HT7 receptors, indicating that specific steric and hydrophobic extensions on the molecule can confer selectivity for one receptor over the other nih.gov. These predictive models accelerate the drug discovery process by allowing scientists to prioritize the synthesis of compounds with the highest likelihood of success.
| Computational Method | Application for 2-Aminotetralin Scaffold | Reference |
| Molecular Docking & MD Simulations | Delineating molecular determinants for binding and function at 5-HT1 receptor subtypes. | nih.govnih.gov |
| 3D-QSAR | Developing structure-affinity relationships for 5-HT1A and 5-HT7 receptors. | nih.gov |
| Homology Modeling & MD Simulations | Rationalizing experimentally-determined receptor selectivity and stereoselectivity. | nih.gov |
| MD Simulations | Characterizing protein dynamics and activation mechanisms stimulated by ligands. | nih.gov |
Development of Novel Research Tools and Probes Based on this compound Scaffold
The this compound structure is not only a basis for potential therapeutics but also for sophisticated research tools used to study biological systems. These tools include radiolabeled ligands, fluorescent probes, and photoaffinity labels.
Radiolabeled Ligands : Derivatives of this compound have been successfully radiolabeled to serve as probes in binding assays and imaging studies. [¹¹C]5-OH-DPAT is used as a radioligand to map the distribution of D2 and D3 dopamine receptors in the brain wikipedia.org. Similarly, [³H]8-OH-DPAT has been instrumental in characterizing 5-HT1A receptor sites and serotonin transporters nih.govoup.comresearchgate.net.
Fluorescent Probes : While the development of fluorescent probes directly from the this compound scaffold is an emerging area, the principles have been established with other chemotypes targeting serotonin receptors monash.edunih.govmdpi.com. The goal is to attach a fluorophore (a fluorescent chemical group) to the aminotetralin core without disrupting its binding properties. Such probes would allow for the direct visualization of receptor localization and trafficking in living cells using fluorescence microscopy, providing invaluable insights into receptor dynamics nih.gov.
Photoaffinity Labels : Another promising future direction is the creation of photoaffinity labels nih.gov. These tools incorporate a photoreactive group into the ligand structure. Upon exposure to UV light, the label forms a permanent, covalent bond with its target receptor nih.gov. This allows researchers to irreversibly tag the receptor, facilitating its isolation and identification, and helping to map the precise amino acids involved in the binding pocket. Designing such probes from the this compound scaffold would provide a powerful method for studying its molecular interactions in detail.
Q & A
Q. What synthetic protocols are recommended for laboratory-scale preparation of 5-Hydroxy-2-aminotetralin?
A multi-step synthesis is typically employed, starting with tetralin derivatives. Key steps include:
- Cyclization : Catalytic hydrogenation of substituted naphthalene precursors under controlled pressure (e.g., H₂ at 50–100 psi) to form the tetralin backbone .
- Functionalization : Hydroxylation at the 5-position via electrophilic aromatic substitution (e.g., using boron trifluoride etherate as a catalyst) followed by amine group introduction at the 2-position via reductive amination .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve ≥95% purity. Validate purity via HPLC (C18 column, UV detection at 254 nm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust formation .
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Label with GHS hazard symbols (flammable solid, skin corrosion) and CAS number .
- Spill Management : Neutralize spills with inert adsorbents (e.g., sand), collect in sealed containers, and dispose via approved hazardous waste channels .
Q. Which analytical methods are most reliable for structural confirmation and purity assessment?
- Spectroscopy :
- Chromatography :
- HPLC : Reverse-phase method with UV/Vis detection; retention time compared against certified reference standards .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance yield in derivative synthesis?
- Catalyst Screening : Test transition metal catalysts (e.g., Pd/C, Raney Ni) for reductive steps. Monitor yield differences using DOE (Design of Experiments) principles .
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents in amination steps. Methanol often improves solubility of intermediates .
- Kinetic Studies : Use in-situ FTIR to track reaction progress and identify rate-limiting steps (e.g., hydroxylation vs. amination) .
Q. How should researchers address discrepancies in reported pharmacological data (e.g., receptor affinity)?
- Methodological Audit : Compare assay conditions (e.g., cell lines, receptor subtypes, incubation times). For example, variations in IC₅₀ values may arise from differences in radioligand binding protocols .
- Statistical Reconciliation : Apply meta-analysis tools to aggregate data from multiple studies, weighting results by sample size and methodological rigor .
- Control Standardization : Cross-validate findings using a shared reference compound (e.g., serotonin receptor agonists) to calibrate assay systems .
Q. What computational approaches are suitable for predicting this compound’s receptor interactions?
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses at serotonin (5-HT₁A) or dopamine (D₂) receptors. Prioritize conformations with hydrogen bonding between the hydroxyl group and conserved residues (e.g., Asp116 in 5-HT₁A) .
- MD Simulations : Run 100-ns molecular dynamics trajectories (AMBER force field) to assess binding stability and ligand-receptor conformational changes .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor count .
Q. How can stability studies be designed to evaluate this compound under varying storage conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), light (UV lamp), and humidity (75% RH) for 4–12 weeks. Monitor degradation products via LC-MS .
- Kinetic Modeling : Apply the Arrhenius equation to predict shelf life at 25°C based on accelerated stability data .
Q. Methodological Notes
- Contradiction Resolution : Cross-reference pharmacological data with orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) to confirm target engagement .
- Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw datasets to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
